molecular formula C17H19N5 B1683761 Anastrozole CAS No. 120511-73-1

Anastrozole

Cat. No. B1683761
M. Wt: 293.4 g/mol
InChI Key: YBBLVLTVTVSKRW-UHFFFAOYSA-N
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Patent
US08058302B2

Procedure details

4-Amino-1-[3,5-bis-(1-cyano-1-methylethyl)benzyl]-1H-[1,2,4]triazolium bromide (5) (70 g) was dissolved in cone. HCl (280 mL) in a 5 L R.B. flask and cooled to −5° C. A solution of sodium nitrite (15 g) in water (70 mL) was slowly added to the reaction mixture at 0-5° C. in 4 hrs and the reaction mixture was stirred for one hour at 0-5° C. and further at 10-20° C. for next 3 hours. The reaction mixture was quenched by the addition of a solution of urea (4.5 g) in water (15 mL). Toluene (700 mL) was added to the reaction mixture and the heterogeneous solution was further cooled down to 0-5° C. The solution was basified by the addition of liquor ammonia (365 mL) slowly in 4 hours at 5-25° C. Organic layer was separated and further washed with water (200 mL). Aqueous layer was removed and a solution of cone. HCl (140 mL) in water (140 mL) was added to the organic layer slowly in 30 minutes at 25-30° C. and reaction mass was heated at 60-65° C. for 30 minutes. The lower aqueous layer (280-300 mL), containing product was collected in a conical flask maintaining at 50° C. The aqueous part was again washed with toluene (700 mL) at 60-65° C. for 30 minutes. The lower aqueous layer, containing product was charged in a separating funnel and again washed with fresh toluene (700 mL). The aqueous layer, containing product was transferred in a R.B. flask and ethyl acetate (350 mL) was added to it. The heterogeneous solution was cooled to 0-5° C. basified by the slow addition of liquor ammonia (280 mL) in 2-3 hours at 5-25° C. The solution was stirred for one hour at 25-35° C., and the upper organic layer (360-375 mL), containing product was separated and filtered through hyflow super cell bed. Solvent was distilled out below 50° C. under vacuum leaving approximately 100 mL ethyl acetate in the flask. The content of the flask was cooled down to 25-35° C. and cyclohexane (500 mL) was added to the solution slowly in 30 minutes. The precipitated solid product was filtered and washed with fresh cyclohexane (20 mL×2). The product was dried at 45-50° C. to get crude Anastrozole (44 g) with more than 98% HPLC purity contaminated with related substance (6) as 0.36% and with related substance (7) as 0.05%.
Name
4-Amino-1-[3,5-bis-(1-cyano-1-methylethyl)benzyl]-1H-[1,2,4]triazolium bromide
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
[Compound]
Name
layer
Quantity
290 (± 10) mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br-].N[N:3]1[CH2:7][NH+:6]([CH2:8][C:9]2[CH:14]=[C:13]([C:15]([CH3:19])([C:17]#[N:18])[CH3:16])[CH:12]=[C:11]([C:20]([C:23]#[N:24])([CH3:22])[CH3:21])[CH:10]=2)[N:5]=[CH:4]1.Cl.N([O-])=O.[Na+].C1CCCCC1>O>[CH3:22][C:20]([C:11]1[CH:10]=[C:9]([CH2:8][N:6]2[N:5]=[CH:4][N:3]=[CH:7]2)[CH:14]=[C:13]([C:15]([C:17]#[N:18])([CH3:16])[CH3:19])[CH:12]=1)([C:23]#[N:24])[CH3:21] |f:0.1,3.4|

Inputs

Step One
Name
4-Amino-1-[3,5-bis-(1-cyano-1-methylethyl)benzyl]-1H-[1,2,4]triazolium bromide
Quantity
70 g
Type
reactant
Smiles
[Br-].NN1C=N[NH+](C1)CC1=CC(=CC(=C1)C(C)(C#N)C)C(C)(C)C#N
Step Two
Name
Quantity
280 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Four
Name
layer
Quantity
290 (± 10) mL
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for one hour at 0-5° C. and further at 10-20° C. for next 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of a solution of urea (4.5 g) in water (15 mL)
ADDITION
Type
ADDITION
Details
Toluene (700 mL) was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the heterogeneous solution was further cooled down to 0-5° C
ADDITION
Type
ADDITION
Details
The solution was basified by the addition of liquor ammonia (365 mL) slowly in 4 hours at 5-25° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
further washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
Aqueous layer was removed
ADDITION
Type
ADDITION
Details
HCl (140 mL) in water (140 mL) was added to the organic layer slowly in 30 minutes at 25-30° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 60-65° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was collected in a conical flask
TEMPERATURE
Type
TEMPERATURE
Details
maintaining at 50° C
WASH
Type
WASH
Details
The aqueous part was again washed with toluene (700 mL) at 60-65° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The lower aqueous layer, containing product
ADDITION
Type
ADDITION
Details
was charged in a separating funnel
WASH
Type
WASH
Details
again washed with fresh toluene (700 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer, containing product
ADDITION
Type
ADDITION
Details
flask and ethyl acetate (350 mL) was added to it
TEMPERATURE
Type
TEMPERATURE
Details
The heterogeneous solution was cooled to 0-5° C.
ADDITION
Type
ADDITION
Details
basified by the slow addition of liquor ammonia (280 mL) in 2-3 hours at 5-25° C
Duration
2.5 (± 0.5) h
STIRRING
Type
STIRRING
Details
The solution was stirred for one hour at 25-35° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
the upper organic layer (360-375 mL), containing product
CUSTOM
Type
CUSTOM
Details
was separated
FILTRATION
Type
FILTRATION
Details
filtered through hyflow super cell bed
DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled out below 50° C. under vacuum
CUSTOM
Type
CUSTOM
Details
leaving approximately 100 mL ethyl acetate in the flask
TEMPERATURE
Type
TEMPERATURE
Details
The content of the flask was cooled down to 25-35° C.
FILTRATION
Type
FILTRATION
Details
The precipitated solid product was filtered
WASH
Type
WASH
Details
washed with fresh cyclohexane (20 mL×2)
CUSTOM
Type
CUSTOM
Details
The product was dried at 45-50° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)(C#N)C=1C=C(C=C(C1)C(C)(C)C#N)CN2C=NC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.